N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide
Description
N'-(4-Methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a heterocyclic compound featuring a 5,6-dihydro-1,4-dioxine ring linked to a 4-methoxy-substituted benzothiazole moiety via a carbohydrazide (-CONHNH-) bridge. The 4-methoxy substitution on the benzothiazole ring may enhance electron-donating properties, influencing binding interactions in biological systems .
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-18-8-3-2-4-10-11(8)14-13(21-10)16-15-12(17)9-7-19-5-6-20-9/h2-4,7H,5-6H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTYXEZPPJAWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326183 | |
| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851978-52-4 | |
| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base to form 4-methoxybenzo[d]thiazole.
Formation of the Dioxine Ring: The dioxine ring is formed by reacting ethylene glycol with a suitable aldehyde under acidic conditions to yield 5,6-dihydro-1,4-dioxine.
Coupling Reaction: The final step involves coupling the benzothiazole core with the dioxine ring using carbohydrazide as a linker. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the dioxine ring.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N’-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antibacterial, and anticancer properties.
Biological Studies: It is used as a probe to study enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are involved in neurodegenerative diseases.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Methoxy vs.
- Carbohydrazide vs. Thioamide Linkers : The carbohydrazide group (-CONHNH-) in the target compound offers hydrogen-bonding capabilities distinct from the thioamide (-CSNH₂) in , which may influence solubility and metabolic stability .
Key Observations :
- Cardioprotective activity observed in methoxy-substituted thiazoles () highlights the therapeutic versatility of this substituent, which may extend to the target compound.
Spectroscopic Features :
- IR Spectroscopy : The carbohydrazide group in the target compound is expected to show C=O stretches near 1660–1680 cm⁻¹ (similar to hydrazinecarbothioamides in ), while the absence of C=S bands (~1240–1250 cm⁻¹) distinguishes it from thioamide derivatives.
- ¹H-NMR : The dihydrodioxine ring protons typically resonate as multiplets near δ 4.2–4.5 ppm, while the benzothiazole’s methoxy group appears as a singlet at δ 3.8–4.0 ppm .
Structure-Activity Relationships (SAR)
- Benzothiazole Substitutions : Methoxy groups (electron-donating) enhance anticancer activity compared to halogens (electron-withdrawing), as seen in Compound 29 (IC50 = 9.39 µM) vs. halogenated analogues .
- Linker Flexibility : The dihydrodioxine ring may improve bioavailability compared to rigid fused-ring systems (e.g., thiadiazoles in ).
- Hydrazide vs.
Biological Activity
N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₃N₃O₄S
- Molecular Weight : 293.33 g/mol
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that derivatives of benzothiazole exhibit significant anticancer properties. A study highlighted the synthesis of various 4-substituted methoxybenzoyl-aryl-thiazoles, which showed improved antiproliferative activity against melanoma and prostate cancer cells compared to their parent compounds. The mechanism of action involved the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Compounds containing the benzothiazole scaffold have also been evaluated for their antimicrobial effects. A review discussed the potential of benzothiazole derivatives as anti-tubercular agents, emphasizing their ability to inhibit key mycobacterial targets. For instance, compounds with oxadiazole and thiadiazole rings have demonstrated promising in vitro activity against Mycobacterium tuberculosis strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, targeting specific pathways critical for microbial survival or cancer cell proliferation.
- Disruption of Cellular Processes : By interfering with tubulin dynamics, these compounds can disrupt mitotic processes in cancer cells.
- Interaction with DNA : Some studies suggest that certain derivatives may interact directly with DNA or RNA, affecting transcription and replication processes.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
